molecular formula C12H17ClO B8454297 2-(2-Chloro-1,1-dimethylethyl)-1-methoxy4-methylbenzene

2-(2-Chloro-1,1-dimethylethyl)-1-methoxy4-methylbenzene

Cat. No.: B8454297
M. Wt: 212.71 g/mol
InChI Key: AGQBGGUDJGDPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-1,1-dimethylethyl)-1-methoxy4-methylbenzene is a useful research compound. Its molecular formula is C12H17ClO and its molecular weight is 212.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2-(1-chloro-2-methylpropan-2-yl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C12H17ClO/c1-9-5-6-11(14-4)10(7-9)12(2,3)8-13/h5-7H,8H2,1-4H3

InChI Key

AGQBGGUDJGDPSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)(C)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a yellow solution of 4-methylanisole (20 g, 183.5 mmol) and 1.7 mL of concentrated sulfuric acid was added 19.17 mL of 3-chloro-2-methylpropene by addition funnel. The reaction became warm and turned dark purple. After 20 minutes, solids began to precipitate. TLC of an aliquot showed some starting anisole left and a new, slightly less polar spot forming. The reaction mixture was stirred overnight and TLC then showed that the reaction was complete. The reaction mixture was poured onto ice and extracted with diethyl ether. The organics were combined, dried over magnesium sulfate, and concentrated in vacuo to leave an oil. The residue was taken up in hexanes, cooled to −78° C., and the solids collected by filtration to give 14 g of 2-(2-chloro-1,1-dimethylethyl)-1-methoxy-4-methylbenzene as an oil upon warming. The filtrate was concentrated in vacuo to give 15.5 g of a 4:1 mixture of product and starting anisole.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
19.17 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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